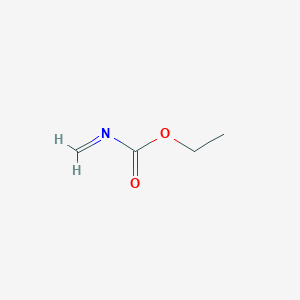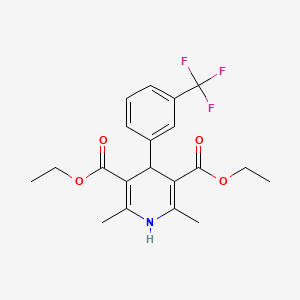![molecular formula C13H13NS B14697350 4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline CAS No. 22977-70-4](/img/structure/B14697350.png)
4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-methyl-2-(2-propen-1-ylthio)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its nitrogen-containing structure, which makes it a versatile scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner-Von Miller, and Friedländer syntheses.
Industrial Production Methods
Industrial production of quinoline derivatives typically employs catalytic systems to enhance yield and efficiency. The use of α,β-unsaturated aldehydes as starting materials is common, with catalysts such as zeolites or metal complexes facilitating the reactions .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-methyl-2-(2-propen-1-ylthio)- can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible due to the presence of the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at different positions on the quinoline ring .
Scientific Research Applications
Quinoline, 4-methyl-2-(2-propen-1-ylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with DNA or enzymes. For instance, they can intercalate into DNA, disrupting its function, or inhibit enzymes critical for cellular processes. The specific molecular targets and pathways can vary depending on the derivative and its functional groups .
Comparison with Similar Compounds
Quinoline, 4-methyl-2-(2-propen-1-ylthio)- can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Ciprofloxacin: A widely used antibiotic.
Camptothecin: An anticancer agent.
The uniqueness of Quinoline, 4-methyl-2-(2-propen-1-ylthio)- lies in its specific functional groups, which can confer unique chemical and biological properties .
Properties
CAS No. |
22977-70-4 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
4-methyl-2-prop-2-enylsulfanylquinoline |
InChI |
InChI=1S/C13H13NS/c1-3-8-15-13-9-10(2)11-6-4-5-7-12(11)14-13/h3-7,9H,1,8H2,2H3 |
InChI Key |
PSQOTEVWYJSBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

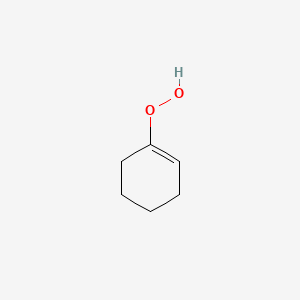
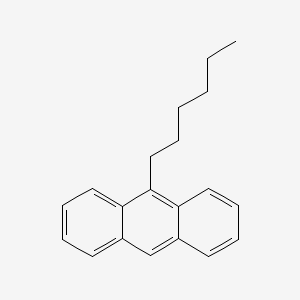
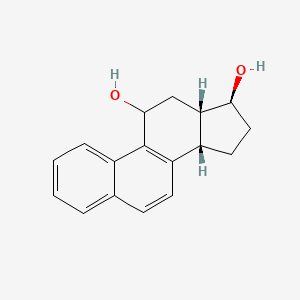
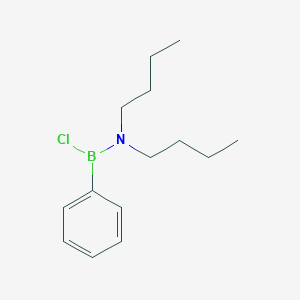
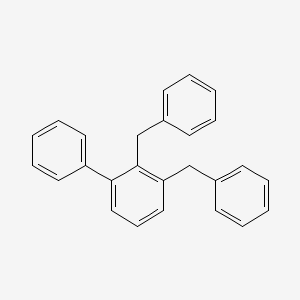




![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
